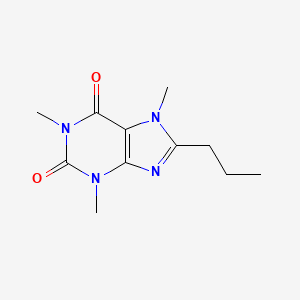
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C11H16N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding xanthine derivative. The reaction conditions often include the use of alkyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, thereby affecting biochemical pathways. The compound may also interact with receptors in the central nervous system, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the propyl group.
Theophylline (1,3-Dimethylxanthine): Similar but with different methylation patterns.
Theobromine (3,7-Dimethylxanthine): Another related compound with different methylation.
Uniqueness
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the propyl group, which can influence its chemical properties and biological activities. This structural difference can lead to variations in its interactions with molecular targets and its overall pharmacological profile.
特性
CAS番号 |
35629-13-1 |
|---|---|
分子式 |
C11H16N4O2 |
分子量 |
236.27 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-propylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-5-6-7-12-9-8(13(7)2)10(16)15(4)11(17)14(9)3/h5-6H2,1-4H3 |
InChIキー |
QZBGPKHWXRTJLH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















